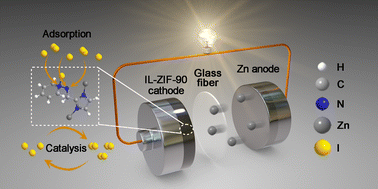Synergistic effects of Lewis acid–base and Coulombic interactions for high-performance Zn–I2 batteries†
Energy & Environmental Science Pub Date: 2023-11-16 DOI: 10.1039/D3EE03297C
Abstract
Zinc–iodine batteries are considered promising energy storage devices due to the presence of non-flammable aqueous electrolytes and intrinsically safe zinc. However, the polyiodide shuttle effect and sluggish reaction kinetics limit their electrochemical performance. Herein, in this work, we synthesized a high-performance host material—the iodine covalent post-functionalized zeolitic imidazolate framework-90 (IL-ZIF-90) with multifunctional nitrogen—to achieve intense adsorption of iodine species. The positively charged nitrogen (N+) can induce Coulombic interactions with negatively charged iodine, while the nitrogen with a lone pair of electrons (Nle) serving as a Lewis base can interact with I2 which acts as a Lewis acid. Density functional theory (DFT) calculations are in accordance with the electrochemical characterization studies, indicating that the Nle species can accelerate the conversion between I2 and I−. Consequently, the cathode enables a capacity of 120.3 mA h g−1 at 4 A g−1, and exhibits an excellent rate capability with a capacity of 86.8 mA h g−1 at a high current density of 20 A g−1. Furthermore, the cathode also demonstrates excellent cyclic stability with a capacity retention of 91.7% at 10 A g−1 after 65 000 cycles. This work provides an effective strategy to realize high-performance Zn–I2 batteries and can be extended to other metal–iodine battery technologies.


Recommended Literature
- [1] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [2] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [3] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [4] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [5] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [6] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [7] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [8] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [9] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [10] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles










